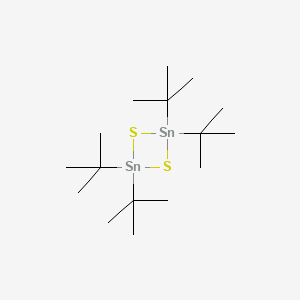
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane is an organotin compound characterized by its unique structure, which includes two tin atoms bridged by sulfur atoms and surrounded by bulky tert-butyl groups
准备方法
The synthesis of 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane typically involves the reaction of tin(IV) chloride with tert-butylthiol in the presence of a base The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition
Reaction of tin(IV) chloride with tert-butylthiol: This step forms an intermediate tin-thiol complex.
Cyclization: The intermediate undergoes cyclization to form the dithiadistannetane ring structure.
化学反应分析
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-tin bonds, forming simpler organotin compounds.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as enhanced stability and reactivity.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which 2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane exerts its effects involves the interaction of its tin atoms with various molecular targets. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability. The sulfur atoms in the ring structure can participate in redox reactions, making the compound a versatile reagent in organic synthesis.
相似化合物的比较
2,2,4,4-Tetra-tert-butyl-1,3,2,4-dithiadistannetane can be compared with other similar compounds, such as:
Tetramethylbutane: A hydrocarbon with a highly branched structure, used as a reference for studying steric effects.
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: An alcohol with a similar bulky structure, used in spectroscopy research.
2,4,6-Tri-tert-butylphenol: A phenol with tert-butyl groups, used as an antioxidant in various applications.
The uniqueness of this compound lies in its combination of tin and sulfur atoms, which provides distinct chemical properties and reactivity compared to other organotin compounds.
属性
CAS 编号 |
52196-01-7 |
|---|---|
分子式 |
C16H36S2Sn2 |
分子量 |
530.0 g/mol |
IUPAC 名称 |
2,2,4,4-tetratert-butyl-1,3,2,4-dithiadistannetane |
InChI |
InChI=1S/4C4H9.2S.2Sn/c4*1-4(2)3;;;;/h4*1-3H3;;;; |
InChI 键 |
JLLWLXNCHDEKQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Sn]1(S[Sn](S1)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















